molecular formula C9H7F5 B1651752 1-Methyl-3-(pentafluoroethyl)benzene CAS No. 133512-63-7

1-Methyl-3-(pentafluoroethyl)benzene

Cat. No.: B1651752
CAS No.: 133512-63-7
M. Wt: 210.14 g/mol
InChI Key: JLLASYITSPQYDE-UHFFFAOYSA-N
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Description

1-Methyl-3-(pentafluoroethyl)benzene is an organic compound characterized by a benzene ring substituted with a methyl group and a pentafluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-(pentafluoroethyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of benzene with pentafluoroethyl iodide in the presence of a Lewis acid catalyst, such as aluminum chloride, under controlled conditions to ensure selective substitution at the desired position .

Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(pentafluoroethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the pentafluoroethyl group to a less fluorinated alkyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pentafluoroethyl group is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Nucleophiles such as hydroxide ions, amines, or thiols.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Less fluorinated alkyl derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methyl-3-(pentafluoroethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-3-(pentafluoroethyl)benzene in various reactions involves the interaction of its functional groups with specific molecular targets. For example, in electrophilic aromatic substitution reactions, the electron-donating methyl group and the electron-withdrawing pentafluoroethyl group influence the reactivity and selectivity of the benzene ring. The compound’s unique structure allows it to participate in a range of chemical transformations, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

  • 1-Methyl-4-(pentafluoroethyl)benzene
  • 1-Methyl-2-(pentafluoroethyl)benzene
  • 1-Ethyl-3-(pentafluoroethyl)benzene

Comparison: 1-Methyl-3-(pentafluoroethyl)benzene is unique due to the specific positioning of the methyl and pentafluoroethyl groups on the benzene ring. This positioning affects its chemical reactivity and physical properties compared to its isomers and other similar compounds. For instance, the meta-substitution pattern in this compound can lead to different electronic effects and steric interactions, influencing its behavior in chemical reactions and its applications in various fields .

Properties

IUPAC Name

1-methyl-3-(1,1,2,2,2-pentafluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F5/c1-6-3-2-4-7(5-6)8(10,11)9(12,13)14/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLLASYITSPQYDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90568801
Record name 1-Methyl-3-(pentafluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90568801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133512-63-7
Record name 1-Methyl-3-(pentafluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90568801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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